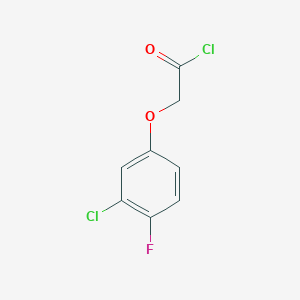
2-(4-Methoxyphenoxy)propanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenoxy)propanoyl chloride is an organic compound with the molecular formula C10H11ClO3 and a molecular weight of 214.65 g/mol . It belongs to the class of phenol ethers and is commonly used in the synthesis of various organic compounds. This compound is known for its biological activity and is utilized in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Methoxyphenoxy)propanoyl chloride can be synthesized through the reaction of 4-methoxyphenol with propanoyl chloride in the presence of a base such as pyridine . The reaction typically occurs under mild conditions, with the temperature maintained between 0°C and 5°C to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity of the product . The use of advanced equipment and techniques helps in optimizing the reaction conditions and minimizing impurities .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenoxy)propanoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: This compound readily reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-(4-methoxyphenoxy)propanoic acid.
Reduction: It can be reduced to 2-(4-methoxyphenoxy)propanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines and alcohols, with the reaction typically carried out at room temperature.
Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide are used.
Reduction: Lithium aluminum hydride or other reducing agents are employed under anhydrous conditions.
Major Products Formed
Amides and esters: Formed from nucleophilic substitution reactions.
2-(4-methoxyphenoxy)propanoic acid: Formed from hydrolysis.
2-(4-methoxyphenoxy)propanol: Formed from reduction.
Scientific Research Applications
2-(4-Methoxyphenoxy)propanoyl chloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenoxy)propanoyl chloride involves its reactivity towards nucleophiles. The compound’s acyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules . This reactivity is exploited in various chemical transformations and biological studies .
Comparison with Similar Compounds
2-(4-Methoxyphenoxy)propanoyl chloride can be compared with other acyl chlorides and phenol ethers. Some similar compounds include:
Propanoyl chloride: A simpler acyl chloride with similar reactivity but lacks the phenoxy group.
4-Methoxyphenol: Shares the methoxyphenoxy moiety but lacks the acyl chloride functionality.
2-(4-Methoxyphenoxy)propanoic acid: The hydrolysis product of this compound.
The uniqueness of this compound lies in its combination of the acyl chloride and methoxyphenoxy functionalities, which confer distinct reactivity and applications .
Properties
IUPAC Name |
2-(4-methoxyphenoxy)propanoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-7(10(11)12)14-9-5-3-8(13-2)4-6-9/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMGKYYTJICTNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC1=CC=C(C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20540751 |
Source


|
| Record name | 2-(4-Methoxyphenoxy)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20540751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111479-09-5 |
Source


|
| Record name | 2-(4-Methoxyphenoxy)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20540751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{4-[(4-Chlorobenzyl)oxy]phenyl}hydrazine hydrochloride](/img/structure/B1356555.png)




![1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)piperazine oxalate](/img/structure/B1356566.png)








